5,7-dimethyl-3-(4-methylphenyl)[1,2,4]triazolo[4,3-a]pyrimidine
Description
5,7-dimethyl-3-(4-methylphenyl)[1,2,4]triazolo[4,3-a]pyrimidine is a heterocyclic compound . It belongs to the class of triazoles, which are cyclic compounds with two carbon and three nitrogen atoms in the five-membered aromatic azole chain . Triazoles are known for their ability to bind in the biological system with a variety of enzymes and receptors, showing versatile biological activities .
Synthesis Analysis
A simple and green methodology has been developed for the synthesis of 3-aryl-5,7-dimethyl-1,2,4-triazolo[4,3-a]pyrimidines . The process involves the oxidative cyclization of 4,6-dimethyl-2-pyrimidinylhydrazones of different aldehydes, achieved in good to excellent yield using iodobenzene diacetate at room temperature .Molecular Structure Analysis
The molecular structure of this compound is complex. It has been found that the same triazolopyrimidine ligand can coordinate to a metal ion in two different ways, i.e., bridging bidentate and non-bridging monodentate .Chemical Reactions Analysis
Triazolo[4,3-a]pyrimidines have been found to undergo a variety of chemical reactions. For instance, they can be synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol .Future Directions
The future directions for the study of 5,7-dimethyl-3-(4-methylphenyl)[1,2,4]triazolo[4,3-a]pyrimidine could involve further exploration of its biological activities. Given the versatile biological activities of triazoles , there is potential for the development of new classes of antibacterial agents to fight multidrug-resistant pathogens . Additionally, further investigation into the synthesis and pharmacological activities of triazole derivatives could be beneficial .
Properties
IUPAC Name |
5,7-dimethyl-3-(4-methylphenyl)-[1,2,4]triazolo[4,3-a]pyrimidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4/c1-9-4-6-12(7-5-9)13-16-17-14-15-10(2)8-11(3)18(13)14/h4-8H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNUPAZHYBAMLRQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C3N2C(=CC(=N3)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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